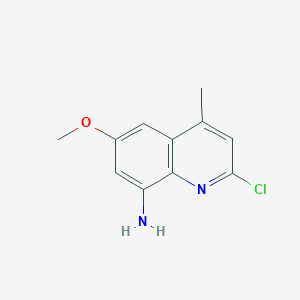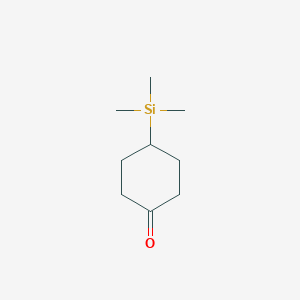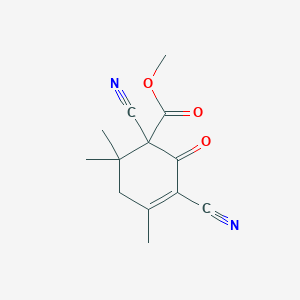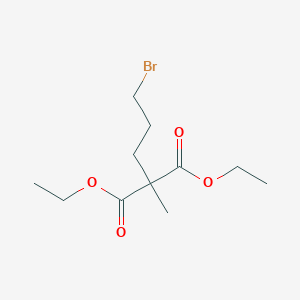
Diethyl 2-(3-bromopropyl)-2-methylmalonate
描述
Diethyl 2-(3-bromopropyl)-2-methylmalonate is an organic compound with the molecular formula C10H17BrO4 It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by a 3-bromopropyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
Diethyl 2-(3-bromopropyl)-2-methylmalonate can be synthesized through a multi-step process. One common method involves the alkylation of diethyl malonate with 3-bromopropyl bromide in the presence of a strong base such as sodium ethoxide. The reaction typically proceeds as follows:
Step 1: Preparation of diethyl malonate by esterification of malonic acid with ethanol.
Step 2: Alkylation of diethyl malonate with 3-bromopropyl bromide in the presence of sodium ethoxide, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with efficient mixing and temperature control to maintain the desired reaction conditions.
化学反应分析
Types of Reactions
Diethyl 2-(3-bromopropyl)-2-methylmalonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in aqueous or mixed solvent systems.
Major Products Formed
Nucleophilic substitution: The major products are the substituted derivatives where the bromine atom is replaced by the nucleophile.
Reduction: The major products are the corresponding alcohols or alkanes.
Oxidation: The major products are the corresponding carboxylic acids or other oxidized derivatives.
科学研究应用
Diethyl 2-(3-bromopropyl)-2-methylmalonate has several scientific research applications, including:
Organic synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal chemistry: It is used in the preparation of biologically active compounds with potential therapeutic applications.
Material science: It is used in the synthesis of polymers and other materials with specific properties.
Biological research: It is used as a reagent in the study of enzyme mechanisms and metabolic pathways.
作用机制
The mechanism of action of diethyl 2-(3-bromopropyl)-2-methylmalonate involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is utilized in various synthetic transformations to introduce functional groups or extend carbon chains. The compound can also undergo reduction and oxidation reactions, further expanding its utility in organic synthesis.
相似化合物的比较
Diethyl 2-(3-bromopropyl)-2-methylmalonate can be compared with other similar compounds such as:
Diethyl malonate: Lacks the 3-bromopropyl and methyl groups, making it less reactive in nucleophilic substitution reactions.
Diethyl 2-bromomalonate: Contains a bromine atom on the central carbon, making it more reactive in nucleophilic substitution reactions but less versatile in other transformations.
Diethyl 2-methylmalonate: Lacks the 3-bromopropyl group, making it less reactive in nucleophilic substitution reactions but still useful in other synthetic transformations.
The uniqueness of this compound lies in its combination of the 3-bromopropyl and methyl groups, which provide a balance of reactivity and versatility in various chemical reactions.
属性
IUPAC Name |
diethyl 2-(3-bromopropyl)-2-methylpropanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrO4/c1-4-15-9(13)11(3,7-6-8-12)10(14)16-5-2/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCGZCMANWMJFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CCCBr)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


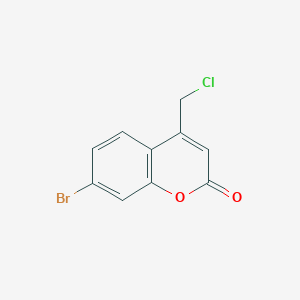
![2,3-bis[12-(oxiran-2-ylmethoxy)octadec-9-enoyloxy]propyl 12-(oxiran-2-ylmethoxy)octadec-9-enoate](/img/structure/B3281999.png)
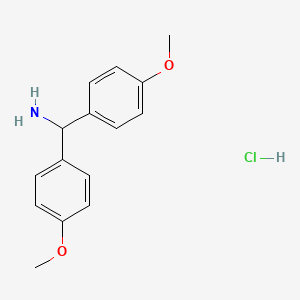
![(2S)-2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide](/img/structure/B3282022.png)
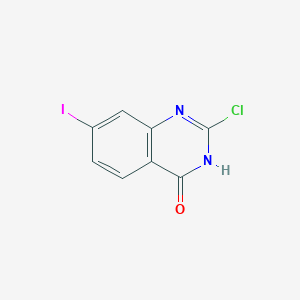
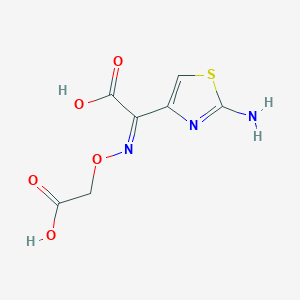
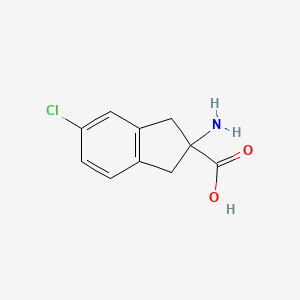
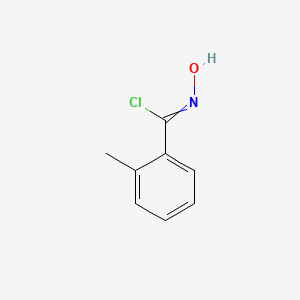
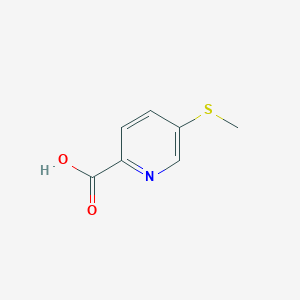
![1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine](/img/structure/B3282060.png)

